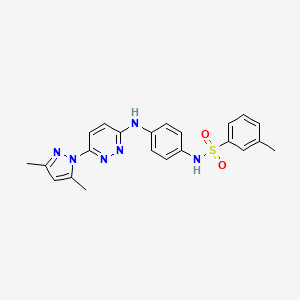

![molecular formula C19H18N4O3S2 B2949857 1-(Oxolan-2-ylmethyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine CAS No. 844861-87-6](/img/structure/B2949857.png)

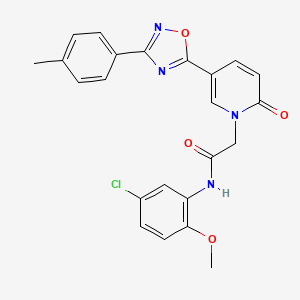

1-(Oxolan-2-ylmethyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial applications . It’s a ring complex made up of a benzene ring and a pyrazine ring . Quinoxalines show diverse pharmacological activities and are present in various pharmaceutical ingredients .

Synthesis Analysis

Quinoxalines can be synthesized through several methods. One common method is the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . Other methods include the direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation .Molecular Structure Analysis

The molecular structure of quinoxalines involves a ring complex made up of a benzene ring and a pyrazine ring . The direct C3-functionalization of quinoxalin-2(1H)-ones has been a focus of recent research .Chemical Reactions Analysis

Quinoxalines can undergo various chemical reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation . They can also undergo oxidation, nitration, diazotization, and other reactions .Physical And Chemical Properties Analysis

Quinoxalines have diverse chemical properties due to their heterocyclic nature. Their physical and chemical properties can vary depending on the specific compound and its functional groups .Applications De Recherche Scientifique

Synthesis and Chemical Behavior

Quinoxaline derivatives have been synthesized through various chemical reactions, showcasing the versatility and reactivity of these compounds. For instance, Aleksandrov et al. (2020) described the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline through condensation, followed by reactions leading to electrophilic substitution exclusively at the thiophene ring, highlighting the chemical flexibility of quinoxaline structures (Aleksandrov, Zablotskii, & El’chaninov, 2020). Similarly, Faizi et al. (2018) explored the oxidative cyclization of quinoxaline derivatives, emphasizing the method's efficiency and the potential for creating new compounds with unique properties (Faizi et al., 2018).

Applications in Catalysis and Material Science

Quinoxaline compounds have found applications in catalysis and material science due to their unique structural and electronic properties. For example, Gao et al. (2008) developed rare-earth metal bis(alkyls) supported by a quinolinyl anilido-imine ligand, demonstrating their utility in the living polymerization of ε-caprolactone, indicating potential applications in polymer synthesis and catalysis (Gao, Cui, Liu, Zhang, & Mu, 2008).

Fluorescent Properties and Sensing

Quinoxaline derivatives are also being investigated for their fluorescent properties and potential use in sensing applications. Koner and Ray (2008) synthesized a new fluorescent quinoxalinylium derivative, demonstrating its application as a fluorophore, which could have implications in bioimaging and sensing (Koner & Ray, 2008).

Orientations Futures

Mécanisme D'action

The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation is one of the key reactions that these compounds can undergo . This reaction can be accelerated by visible-light irradiation under metal and photocatalyst-free conditions . The resulting products can be versatile building blocks for the synthesis of various derivatives .

Propriétés

IUPAC Name |

1-(oxolan-2-ylmethyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S2/c20-18-17(28(24,25)15-8-4-10-27-15)16-19(23(18)11-12-5-3-9-26-12)22-14-7-2-1-6-13(14)21-16/h1-2,4,6-8,10,12H,3,5,9,11,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRMFHLCLVIADV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949777.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide](/img/structure/B2949781.png)

![tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B2949782.png)

![4-Bromo-5-formyl-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B2949786.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2949788.png)

![3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949789.png)

![N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2949792.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)